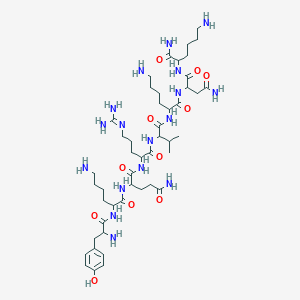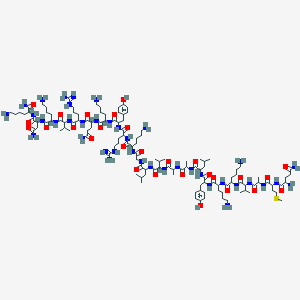
528526-85-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service number 528526-85-4 is known as Influenza Hemagglutinin 307-319. It is a peptide fragment consisting of 13 amino acids derived from the hemagglutinin protein of the influenza virus. This peptide is significant in the study of influenza virus structure and function, particularly in understanding the mechanisms of viral entry into host cells.
准备方法
Synthetic Routes and Reaction Conditions
Influenza Hemagglutinin 307-319 is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide.
Solid-Phase Peptide Synthesis:
Industrial Production Methods
Industrial production of Influenza Hemagglutinin 307-319 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated Solid-Phase Peptide Synthesizers: These machines automate the coupling and deprotection steps, allowing for the rapid and reproducible synthesis of peptides.
Large-Scale Purification: Techniques such as preparative high-performance liquid chromatography are used to purify the peptide on an industrial scale.
化学反应分析
Types of Reactions
Influenza Hemagglutinin 307-319 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study the effects on peptide function.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions to oxidize methionine residues.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine is used under reducing conditions to break disulfide bonds.
Substitution: Site-directed mutagenesis is employed to substitute specific amino acids within the peptide sequence.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Mutant peptides with altered amino acid sequences.
科学研究应用
Influenza Hemagglutinin 307-319 has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in the structure and function of the influenza virus hemagglutinin protein.
Medicine: Studied for its potential as a target for antiviral drugs and vaccines.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of Influenza Hemagglutinin 307-319 involves its interaction with host cell receptors. The peptide mimics a portion of the hemagglutinin protein, which binds to sialic acid residues on the surface of host cells. This binding facilitates the entry of the influenza virus into the host cell, initiating infection. The peptide’s structure and sequence are critical for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Influenza Hemagglutinin 1-20: Another peptide fragment from the hemagglutinin protein, but with a different sequence and length.
Influenza Hemagglutinin 190-203: A peptide fragment from a different region of the hemagglutinin protein.
Uniqueness
Influenza Hemagglutinin 307-319 is unique due to its specific sequence and position within the hemagglutinin protein. This sequence is critical for the peptide’s ability to bind to host cell receptors and facilitate viral entry. Its unique properties make it a valuable tool for studying the mechanisms of influenza virus infection and for developing antiviral strategies.
属性
CAS 编号 |
528526-85-4 |
|---|---|
分子式 |
C₆₉H₁₁₈N₁₈O₁₉ |
分子量 |
1503.78 |
序列 |
One Letter Code: PKYVKQNTLKLAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)



